3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid
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Overview
Description
3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is a fluorinated aromatic compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acids.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfinic acids.
Scientific Research Applications
3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the amino and sulfonic acid groups.
3,5-Bis(trifluoromethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of the amino and sulfonic acid groups.
3,5-Bis(trifluoromethyl)cinnamic acid: Features a cinnamic acid structure with trifluoromethyl groups
Uniqueness
3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is unique due to the combination of trifluoromethyl, amino, and sulfonic acid groups on a single aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-3,5-bis(trifluoromethyl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)4-1-3(19(16,17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFCVHZPCJAPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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